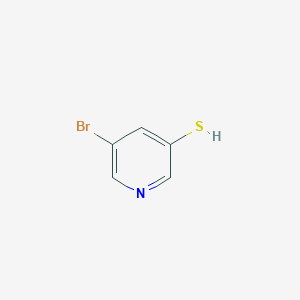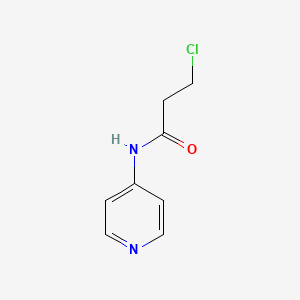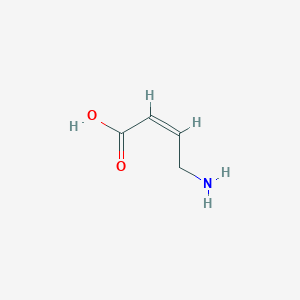
5-Bromopyridine-3-thiol
Descripción general
Descripción
5-Bromopyridine-3-thiol, also known as 3-Pyridinethiol, 5-bromo-, is a chemical compound with the CAS Number: 552331-85-8 . It has a molecular weight of 190.06 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bromination reactions are commonly used in organic synthesis. For instance, 3-Bromo-5-hydroxypyridine can be synthesized by decarboxylation of 5-bromopyridine-3-boric acid .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5th position and a thiol group at the 3rd position .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, brominated pyridines are often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 190.06 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Fluorescent Probes in Biology
- "5-Bromopyridine-3-thiol" derivatives have been used to construct fluorescent probes. A study developed a turn-on fluorescent probe combining a pyrene ring and substituted pyridine for detecting cysteine (Cys). This probe showed potential for in vivo imaging in HepG2 cells, zebrafish, and Arabidopsis thaliana, with excellent selectivity and sensitivity (Chao et al., 2019).
Chemical Synthesis and Reactions
- Research on brominated aromatic heterocycles, including "this compound," has shown their utility in various chemical reactions. These studies involve the synthesis of new compounds and explore the mechanisms of nucleophilic substitution reactions (Fujimoto & Katsurada, 1986).
Biological Applications
- In a study exploring the reactions of β-bromo-N-heteroaromatics with phenylacetonitrile, "this compound" derivatives demonstrated interesting chemical behaviors, potentially relevant for biological applications (Ohba, Sakamoto, & Yamanaka, 1990).
Electrocatalysis and Green Chemistry
- "this compound" derivatives have been used in electrocatalytic carboxylation reactions with CO2. A study described an electrochemical procedure for converting 2-amino-5-bromopyridine to 6-aminonicotinic acid using CO2 in an ionic liquid, highlighting the compound's role in green chemistry applications (Feng et al., 2010).
Analytical Chemistry
- The compound has been utilized in the field of analytical chemistry, particularly in methods involving trace enrichment and detection of various compounds. For instance, its derivatives have been used in methods for determining traces of thiols in natural waters (Vairavamurthy & Mopper, 1990).
Corrosion Inhibition Studies
- Derivatives of "this compound" have been explored as potential corrosion inhibitors. Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations have investigated their effectiveness in protecting steel surfaces (Saha et al., 2016).
Biochemical Applications
- In biochemical research, derivatives of "this compound" have been used for affinity labeling of enzymes. An example includes the study of 5-aminolevulinic acid dehydratase, where the compound was used to explore the enzyme's active site and its interaction with zinc and substrate sites (Beyersmann & Cox, 1984).
Coordination Chemistry
- "this compound" derivatives have been utilized in the synthesis of complex compounds in coordination chemistry. For example, they have been involved in the formation of Co(NCS)2 chain compounds, influencing the magnetic properties due to varying metal coordination (Böhme et al., 2022).
Catalysis Research
- Studies involving palladium-catalyzed amination have used derivatives of "this compound." This includes research on selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex (Ji, Li, & Bunnelle, 2003).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that bromopyridines are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
5-Bromopyridine-3-thiol likely interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves the coupling of an organoboron compound (like this compound) with a halide or pseudohalide using a palladium catalyst .
Biochemical Pathways
In the context of sm cross-coupling, the compound would be involved in the formation of new carbon-carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific context of its use.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of SM cross-coupling, the primary result would be the formation of new carbon-carbon bonds .
Action Environment
The efficacy and stability of this compound, like many other organoboron compounds used in SM cross-coupling, are influenced by various environmental factors. These include the presence of a palladium catalyst, the temperature, and the pH of the reaction environment . The compound is generally considered to be stable and environmentally benign .
Análisis Bioquímico
Biochemical Properties
5-Bromopyridine-3-thiol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it can modulate cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, this compound has been shown to influence the expression of genes involved in oxidative stress response and apoptosis . At higher concentrations, it may induce cytotoxic effects, leading to cell death through mechanisms such as oxidative stress and disruption of cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly proteins. This compound can react with thiol groups in cysteine residues, leading to the formation of disulfide bonds or thioether linkages. These covalent modifications can alter the structure and function of proteins, resulting in enzyme inhibition or activation. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Over time, the degradation products of this compound may exhibit different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic interactions can influence the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and interactions with biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various proteins and nucleic acids. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
5-bromopyridine-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS/c6-4-1-5(8)3-7-2-4/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGUVGABIUXMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-85-8 | |
| Record name | 5-Bromomopyridine-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole-2-carbaldehyde](/img/structure/B3144412.png)


![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B3144427.png)
![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}(4-fluorophenyl)methanamine](/img/structure/B3144435.png)
![methyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B3144439.png)

![3-Methyl-4-[3-(trifluoromethyl)phenoxy]isoxazolo[5,4-d]pyrimidine](/img/structure/B3144448.png)
![8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144458.png)



